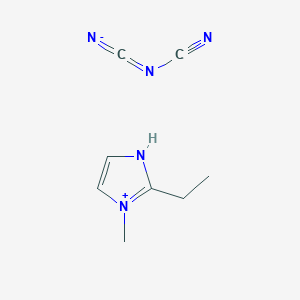

Ethyl methyl imidazolium dicyanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyanoiminomethylideneazanide;2-ethyl-3-methyl-1H-imidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2N3/c1-3-6-7-4-5-8(6)2;3-1-5-2-4/h4-5H,3H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJZMHINTFYPGW-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C=CN1)C.C(=[N-])=NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])

Part 1: Executive Summary & Core Value Proposition

1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) stands as a premier "Low-Viscosity Class" Ionic Liquid (IL).[1] Unlike first-generation ILs (e.g., [BMIM][PF6]) which suffer from honey-like consistency, [EMIM][DCA] exhibits a dynamic viscosity (~16–21 cP at 25°C) comparable to ethylene glycol.

For researchers in drug development and electrochemistry, this physical property is the critical variable . Low viscosity directly correlates to higher ionic mobility (conductivity) and faster mass transfer rates in solute diffusion. Consequently, [EMIM][DCA] is currently the solvent of choice when the kinetic limitations of viscous fluids must be overcome without sacrificing thermal stability or negligible vapor pressure.

Part 2: Physicochemical Architecture

The utility of [EMIM][DCA] is dictated by the interaction between the planar imidazolium cation and the charge-delocalized dicyanamide anion. The anion's "V-shaped" geometry and charge dispersion weaken the lattice energy, resulting in a liquid state at sub-zero temperatures.

Table 1: Validated Physicochemical Properties

| Property | Value | Test Conditions | Relevance |

| CAS Number | 370865-89-7 | N/A | Global Identifier |

| Molecular Weight | 177.21 g/mol | N/A | Stoichiometry |

| Appearance | Colorless to Yellow Liquid | Ambient | Purity Indicator (Darker = Impure) |

| Viscosity | 16.8 – 21.0 cP | 25°C | Critical: Enables high diffusion rates |

| Density | 1.10 – 1.11 g/cm³ | 25°C | Volumetric dosing |

| Conductivity | ~25.3 mS/cm | 25°C | Superior to most organic electrolytes |

| Melting Point | -21 °C | 1 atm | Wide liquidus range |

| Electrochem.[1][2][3][4][5][6][7][8] Window | ~3.0 V | Glassy Carbon | Stable for most battery anodes |

| Water Solubility | Miscible | Ambient | Hygroscopic (Requires drying) |

Expert Insight: The viscosity of [EMIM][DCA] is highly sensitive to water content. A water uptake of just 1 wt% can alter viscosity measurements by >10%. Always verify water content (Karl Fischer titration) before characterizing transport properties.

Part 3: Synthesis & Purification Protocol

Method: Anion Metathesis (Halide-Free Route)

To ensure pharmaceutical or electrochemical grade purity, a metathesis reaction using a silver salt is the gold standard (to precipitate Ag-Halide), though sodium salts are used for bulk industrial synthesis.

Reaction Logic: [EMIM][Br] + Ag[DCA] → [EMIM][DCA] + AgBr(s)

Step-by-Step Protocol

-

Precursor Preparation: Dissolve 1 equivalent of 1-Ethyl-3-methylimidazolium bromide ([EMIM][Br]) in deionized water.

-

Metathesis: Slowly add 1.05 equivalents of Silver Dicyanamide (Ag[DCA]) or Sodium Dicyanamide (Na[DCA]) under vigorous stirring.

-

Why: Slight excess of the dicyanamide salt ensures full conversion of the imidazolium cation.

-

-

Reaction Phase: Stir at room temperature for 12–24 hours. Protect from light if using Silver salts.

-

Purification (Filtration):

-

If Ag salt used: Filter the yellow AgBr precipitate using a 0.2 µm PTFE membrane.

-

If Na salt used: Evaporate water first, then extract [EMIM][DCA] with dry acetone (NaBr is insoluble in acetone) and filter.

-

-

Drying (Critical): Remove solvent via rotary evaporation. Final drying must be performed under high vacuum (< 1 mbar) at 60°C for 48 hours to remove trace water.

Visualization: Synthesis Workflow

Figure 1: Metathesis workflow for generating high-purity [EMIM][DCA]. Note that "M" represents Ag or Na.

Part 4: Applications in Drug Development & Delivery[2]

[EMIM][DCA] is increasingly utilized in pharmaceutical engineering to solve "Brick Dust" solubility problems—APIs that are insoluble in water and traditional organic solvents.

Solubilization of Difficult APIs

The dicyanamide anion is a strong hydrogen bond acceptor. It disrupts the crystal lattice of cohesive drugs (e.g., Paclitaxel, Acyclovir) more effectively than neutral solvents.

-

Mechanism: The [DCA] anion competes for hydrogen bonding sites on the API molecule, breaking intermolecular API-API bonds and allowing the imidazolium cation to solvate the hydrophobic regions.

Transdermal Drug Delivery

Due to its low viscosity, [EMIM][DCA] acts as a permeation enhancer.

-

Action: It extracts lipids from the stratum corneum (the skin's outer barrier), creating transient channels for drug diffusion.

-

Advantage: Unlike [BMIM][PF6] (hydrophobic), [EMIM][DCA] is hydrophilic, allowing it to bridge the gap between aqueous formulations and lipid membranes.

Visualization: Solvation Mechanism

Figure 2: Mechanism of API solubilization. The low viscosity of [EMIM][DCA] accelerates the kinetic attack on the crystal lattice.

Part 5: Electrochemical & Engineering Applications[5][6]

Energy Storage (Supercapacitors)

[EMIM][DCA] is a top-tier electrolyte for supercapacitors due to its Conductivity vs. Viscosity Balance .

-

Logic:

. -

Performance: It allows for faster charge/discharge cycles than BF4- or PF6-based ILs.

-

Limitation: The electrochemical window (~3.0 V) is narrower than [EMIM][TFSI] (~4.3 V). It is best used in carbon-based supercapacitors rather than high-voltage Li-ion cathodes.

CO2 Capture

The amino-like nature of the dicyanamide anion provides high solubility for CO2, making [EMIM][DCA] a candidate for gas separation membranes.

Part 6: Safety, Toxicity & Handling (E-E-A-T)

While [EMIM][DCA] is less toxic than pyridine-based ILs, it is not benign . Standard laboratory safety protocols are mandatory.[9]

-

GHS Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

In case of Skin Contact: Wash immediately with soap and water. The substance is hydrophilic and washes off easily (unlike hydrophobic ILs).

-

Disposal: Do not pour down drains. Collect in halogen-free organic waste containers.

-

References

-

IoLiTec Ionic Liquids Technologies. 1-Ethyl-3-methylimidazolium dicyanamide Technical Data Sheet. Retrieved from

-

Sigma-Aldrich (Merck). 1-Ethyl-3-methylimidazolium dicyanamide Safety Data Sheet (SDS). Retrieved from

-

National Institutes of Health (NIH). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water. Journal of Chemical & Engineering Data. Retrieved from

-

Carl Roth. Ionic Liquid Properties and Applications. Retrieved from

-

PubChem. 1-Ethyl-3-methylimidazolium dicyanamide Compound Summary. Retrieved from

Sources

- 1. iolitec.de [iolitec.de]

- 2. ijnrd.org [ijnrd.org]

- 3. 1-Ethyl-3-methyl-imidazolium dicyanamide (EMIM DCA), 25 g, CAS No. 370865-89-7 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. roco.global [roco.global]

- 5. 1-Ethyl-3-methylimidazolium Dicyanamide, C8H11N5, 370865-89-7, Salt with N-Cyanocyanamide (1:1) [mallakchemicals.com]

- 6. hnsincere.com [hnsincere.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Mimic Nature Using Chemotaxis of Ionic Liquid Microdroplets for Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iolitec.de [iolitec.de]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Technical Deep Dive: Ethyl Methyl Imidazolium Dicyanamide ([EMIM][DCA])

Topic: Ethyl methyl imidazolium dicyanamide ([EMIM][DCA]) Content Type: Technical Deep Dive / Literature Review Audience: Researchers, Scientists, Drug Development Professionals

The Low-Viscosity Workhorse of Ionic Liquids

Executive Summary

1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) represents a paradigm shift in ionic liquid (IL) engineering. Unlike its viscous predecessors (e.g., [BMIM][PF6]), [EMIM][DCA] exhibits an anomalously low viscosity (~21 cP at 25°C), a property derived directly from the planar, charge-delocalized nature of the dicyanamide anion. This guide synthesizes the critical physicochemical behaviors of [EMIM][DCA], ranging from its role as a hypergolic fuel in propulsion systems to its utility as a solvent for difficult-to-dissolve biomass like cellulose, while addressing the specific toxicological nuances required for pharmaceutical applications.

Molecular Architecture & Physicochemical Profile[1]

The utility of [EMIM][DCA] is governed by its supramolecular structure. The cation, [EMIM]+, provides asymmetry to suppress crystallization, while the anion, [N(CN)2]-, acts as a "structure breaker."

The "Planar Effect" on Viscosity

The dicyanamide anion is V-shaped but chemically planar with extensive charge delocalization across the nitrogen atoms. This reduces the strength of Coulombic interactions and hydrogen bonding with the imidazolium ring protons compared to spherical anions like Cl- or BF4-. The result is higher ionic mobility and lower viscosity, a critical parameter for mass transfer in catalysis and battery electrolytes.

Key Physicochemical Data

Data summarized from standard literature values (IoLiTec, Sigma, NIST).

| Property | Value | Conditions | Relevance |

| Molecular Formula | C₈H₁₁N₅ | - | High Nitrogen content (Energetics) |

| Molecular Weight | 177.21 g/mol | - | - |

| Viscosity ( | 16.8 – 21.0 cP | 25°C | Critical: ~10x lower than [BMIM][PF6] |

| Density ( | 1.10 g/cm³ | 25°C | Higher than water, lower than halogenated ILs |

| Conductivity ( | ~27 mS/cm | 25°C | Excellent for electrochemical applications |

| Melting Point | -21°C | - | Room Temperature Ionic Liquid (RTIL) |

| Electrochemical Window | ~3.0 V | - | Suitable for supercapacitors/batteries |

| Flash Point | > 250°C | - | Thermally stable, negligible vapor pressure |

Synthetic Pathways & Purity Control

High-purity [EMIM][DCA] is essential, particularly for electrochemical and biological applications where halide impurities (Cl-, Br-) can cause electrode corrosion or enzymatic inhibition.

The Silver Salt Metathesis (Gold Standard)

While ion exchange resins exist, the metathesis reaction using Silver Dicyanamide (Ag[DCA]) remains the most reliable method for generating halide-free ILs on a laboratory scale. The driving force is the precipitation of insoluble Silver Iodide (AgI) or Silver Chloride (AgCl).

Protocol: Synthesis of [EMIM][DCA] via Metathesis

-

Precursor Prep: Dissolve stoichiometric 1-ethyl-3-methylimidazolium iodide ([EMIM]I) in deionized water.

-

Reaction: Add a stoichiometric amount of Ag[DCA] suspension to the solution. Stir vigorously for 4–6 hours in the dark (to prevent Ag salt photoreduction).

-

Separation: Filter the yellow AgI precipitate using a fine frit (0.2 µm PTFE membrane recommended).

-

Validation (Self-Validating Step): Take a 0.5 mL aliquot of the filtrate and add a drop of AgNO3. If turbidity appears, unreacted halide remains. Repeat filtration or add trace Ag[DCA].

-

Isolation: Remove water via rotary evaporation (60°C, reduced pressure).

-

Drying: Dry under high vacuum (< 0.1 mbar) at 60°C for 24 hours to remove trace moisture.

Visualization: Synthesis Workflow

Caption: Figure 1. Halide-free synthesis workflow via silver salt metathesis.[1][2] The silver nitrate test acts as a critical quality gate.

Solvation Dynamics: Biomass & CO2 Capture

Cellulose Dissolution Mechanism

[EMIM][DCA] is a potent solvent for lignocellulosic biomass. Unlike water, which cannot break the strong intra- and intermolecular hydrogen hydrogen bond network of cellulose, the [DCA]- anion acts as a strong hydrogen bond acceptor.

-

Mechanism: The nitrile nitrogens on the [N(CN)2]- anion compete with the hydroxyl groups of the cellulose polymer chain.

-

Advantage: While [EMIM][Acetate] is also effective, [EMIM][DCA] offers significantly lower viscosity, allowing for higher biomass loading (up to 10-15 wt%) and easier pumping in industrial processing.

CO2 Capture

The dicyanamide anion shows a specific affinity for CO2, not merely through physical void filling, but via weak Lewis acid-base interactions at the gas-liquid interface. This makes [EMIM][DCA] a candidate for supported ionic liquid membranes (SILMs) for gas separation.

Caption: Figure 2. Mechanism of biomass dissolution. The anion disrupts the hydrogen bonding network, while the cation prevents re-aggregation.

Energetic Applications: Hypergolicity

[EMIM][DCA] is a "green" alternative to hydrazine in bipropellant systems. It exhibits hypergolicity —spontaneous ignition upon contact with an oxidizer (specifically White Fuming Nitric Acid, WFNA).

-

Ignition Delay (ID): Typically < 50 ms.

-

Mechanism: The dicyanamide anion is energy-dense (high nitrogen content). Upon contact with HNO3, protonation of the anion occurs, generating unstable dicyanamide acid species which decompose exothermically, triggering the ignition of the fuel-rich cation.

Pharmaceutical Relevance & Toxicology

Critical Disambiguation:

WARNING: Do not confuse the Dicyanamide ([DCA]-) anion with Dichloroacetate (DCA) . Dichloroacetate is a small molecule metabolic modulator used in cancer research (PDK inhibition). Dicyanamide is an ionic liquid anion.[1][3] They are chemically distinct and have different toxicological profiles.

Cytotoxicity Profile

For drug delivery applications (e.g., solubilizing poorly soluble APIs), the safety profile of [EMIM][DCA] is nuanced:

-

Acute Toxicity (In Vivo): Generally low. Oral LD50 in rats is reported > 2000 mg/kg, classifying it as "not acutely toxic" under GHS standards.[4]

-

Cytotoxicity (In Vitro): Moderate.

-

The lipophilicity of the [EMIM]+ cation facilitates cell membrane permeation.

-

EC50 values (cell viability) are typically in the millimolar (mM) range.

-

Comparison: [EMIM][DCA] is generally less toxic than fluorinated ILs (like [EMIM][NTf2]) but more toxic than simple halide salts ([EMIM][Cl]) or choline-based ILs.

-

Antimicrobial Properties

The same membrane-disrupting property that causes cytotoxicity makes [EMIM][DCA] an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria, potentially serving as a self-preserving solvent in topical formulations.

Caption: Figure 3. Decision framework for pharmaceutical application of [EMIM][DCA] based on toxicological data.

References

-

MacFarlane, D. R., et al. (2001). "Lewis base ionic liquids." Chemical Communications. Link

-

IoLiTec Ionic Liquids Technologies. "1-Ethyl-3-methylimidazolium dicyanamide Technical Data Sheet." Link

- Rogers, R. D., et al. (2002). "Ionic liquids as green solvents for engineering." Green Chemistry.

-

Schneider, S., et al. (2008). "Ionic Liquids as Hypergolic Fuels." Energy & Fuels. Link

- Zhao, H., et al. (2009). "Use of ionic liquids as 'green' solvents for extractions." Journal of Chemical Technology & Biotechnology. (Discusses biomass dissolution).

- Ranke, J., et al. (2007). "Ecotoxicological properties of imidazolium ionic liquids." Ecotoxicology and Environmental Safety. (Source for EC50/LD50 comparisons).

-

Carl Roth GmbH. "Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-dicyanamide." Link

Sources

Technical Deep Dive: Physical Properties of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])

Executive Summary

1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), CAS 370865-89-7, represents a premier class of "super-ionic" liquids characterized by anomalously low viscosity and high ionic conductivity. Unlike conventional ionic liquids (ILs) hindered by sluggish mass transport, [EMIM][DCA] leverages the charge delocalization of the dicyanamide anion to achieve transport properties competitive with organic solvents while retaining the thermal stability and negligible vapor pressure of salts. This guide provides a validated physicochemical profile, emphasizing the critical impact of water content on measured values—a frequent source of experimental error in literature.

Chemical Identity & Structural Logic

The macroscopic fluidity of [EMIM][DCA] is a direct consequence of its molecular architecture. The planar, V-shaped dicyanamide anion (

| Property | Specification |

| IUPAC Name | 1-Ethyl-3-methylimidazolium dicyanamide |

| CAS Number | 370865-89-7 |

| Molecular Formula | |

| Molecular Weight | 177.21 g/mol |

| Appearance | Colorless to pale yellow liquid (purity dependent) |

| Hygroscopicity | Extreme. Absorbs atmospheric moisture rapidly. |

Visualization: Structure-Property Relationship

The following diagram illustrates how the molecular features of [EMIM][DCA] translate into its key macroscopic advantages.

Figure 1: Mechanistic flow from molecular structure to macroscopic transport properties.

Physicochemical Property Profile

Thermodynamic & Thermal Stability

[EMIM][DCA] is a Room Temperature Ionic Liquid (RTIL) with a liquid range spanning over 300°C. However, researchers must distinguish between the melting point and the glass transition, as commercial samples often supercool.

-

Melting Point (

): -21 °C (Pure crystalline phase). Note: Impure or "wet" samples may exhibit pseudo-melting points around -6 °C due to water depression or eutectic formation. -

Thermal Decomposition (

): ~233 °C to 350 °C.-

Expert Insight: The decomposition temperature is method-dependent. Thermogravimetric Analysis (TGA) under nitrogen often yields values >300 °C (dynamic scanning), but long-term isothermal stability is lower (~200 °C). The dicyanamide anion is generally less thermally stable than imides (e.g.,

) but sufficient for most liquid-phase reactions.

-

Transport Properties (The "Super-Ionic" Advantage)

This is the defining feature of [EMIM][DCA]. It possesses one of the lowest viscosities among all air-stable ionic liquids.

| Property (at 25°C) | Value Range | Notes |

| Density ( | 1.10 – 1.11 g/cm³ | Lower than most fluorinated ILs. |

| Viscosity ( | 14 – 21 cP | Critical: Highly sensitive to water. Water acts as a plasticizer, significantly lowering viscosity further. |

| Conductivity ( | 18 – 25 mS/cm | Exceptional for electrochemical applications (e.g., supercapacitors). |

| Refractive Index ( | 1.5130 – 1.5170 | Useful for purity checks. |

Walden Rule Compliance: [EMIM][DCA] falls near the "ideal KCl line" on a Walden plot, indicating high ionicity (dissociated ions) rather than forming neutral ion pairs. This makes it an excellent electrolyte.[1]

Electrochemical Window (ECW)

-

Range: ~3.0 V (Working range).

-

Limits: Anodic stability is limited by the oxidation of the dicyanamide anion. While some literature claims up to 4.0 V, practical reversible cycling is typically restricted to 3.0 V on Platinum or Glassy Carbon electrodes.

-

Application: Suitable for Dye-Sensitized Solar Cells (DSSCs) and double-layer capacitors, but not for high-voltage Lithium-ion cathodes (>4.5 V).

Solvation & Biological Interface

CO2 Capture & Gas Solubility

[EMIM][DCA] shows high solubility for

-

Mechanism: Physisorption.

-

Selectivity: High selectivity for

over

Drug Development & Cytotoxicity

For pharmaceutical researchers, [EMIM][DCA] is a potent solvent for poorly soluble drugs (e.g., crystalline APIs).

-

Toxicity Profile: Moderate. Studies on Caco-2 cell lines indicate it is less toxic than long-chain (

) analogs but more cytotoxic than simple salts. -

Mechanism: The "side chain effect" dominates; the ethyl group is relatively benign compared to longer alkyl chains which disrupt cell membranes.

-

Use Case: Processing solvent for crystallization or transdermal delivery vehicles (requires removal before final formulation).

Experimental Protocol: The "Drying Standard"

Trustworthiness Directive: The physical properties of [EMIM][DCA] reported in literature vary wildly (e.g., viscosity ranging from 14 to 32 cP). This is almost exclusively due to water contamination. [EMIM][DCA] is hygroscopic; it will absorb moisture from the air within minutes.

Validated Handling Workflow: To replicate the "true" physical properties, the following protocol is mandatory.

Figure 2: Mandatory purification and handling workflow to ensure data integrity.

Protocol Notes:

-

Temperature: Do not exceed 80°C during drying to avoid onset of thermal degradation or discoloration (yellowing indicates impurity formation).

-

Validation: Never trust the "as-received" water content. Always verify with Karl Fischer coulometry immediately before use.

References

-

RoCo Global. (2025). 1-Ethyl-3-methylimidazolium dicyanamide, >98% Properties and Applications.[2][3][4]Link

-

Journal of Chemical & Engineering Data. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water. ACS Publications. Link

-

Journal of Chemical & Engineering Data. (2020). Density, Viscosity, and Electrical Conductivity of 1-Alkyl-3-methylimidazolium Dicyanamide Ionic Liquids. ACS Publications. Link

-

Green Chemistry. (2020). Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line.[5] RSC Publishing. Link

-

Thermochimica Acta. (2014). Thermal Stability and Specific Heats of {[Emim][DCA]+[Emim][TCM]} Mixed Ionic Liquids. Elsevier.[6] Link

-

Sigma-Aldrich. (2025).[1][2] 1-Ethyl-3-methylimidazolium dicyanamide Safety Data Sheet & Product Specification.Link

Sources

- 1. hnsincere.com [hnsincere.com]

- 2. 1-ETHYL-3-METHYLIMIDAZOLIUM DICYANAMIDE | 370865-89-7 [chemicalbook.com]

- 3. 1-Ethyl-3-methylimidazolium dicyanamide = 98.5 HPLC/T 370865-89-7 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Purity Analysis of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])

Part 1: Executive Summary & Strategic Imperative

In the realm of ionic liquids (ILs), 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) is a "workhorse" solvent, prized for its exceptionally low viscosity (~15–21 cP at 25°C) and high conductivity. In drug development, it serves as a powerful solubilizing agent for poorly water-soluble APIs (e.g., ibuprofen, albendazole) and a reaction medium for transition-metal catalysis.

However, the "Green Solvent" label is contingent on purity. Purity in ILs is not a binary state; it is a functional parameter.

-

The Viscosity Paradox: Trace water lowers viscosity, while trace halides raise it. A "correct" viscosity reading can mask a contaminated sample where these two impurities cancel each other out.

-

The Toxicity Vector: While [EMIM][DCA] is designed for lower toxicity, residual imidazole precursors or heavy metal catalysts from synthesis can induce cytotoxicity in cell-based assays, invalidating drug safety data.

This guide moves beyond basic "Certificate of Analysis" testing to a rigorous, self-validating purity assessment protocol.

Part 2: The Impurity Architecture

To analyze purity, one must understand the synthetic origin of the impurities. [EMIM][DCA] is typically synthesized via a metathesis reaction (anion exchange).

The Critical Impurities

| Impurity Category | Specific Analytes | Origin | Impact on Application |

| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Leftover from precursor [EMIM]X salts. | Critical: Increases viscosity drastically; causes corrosion in steel reactors; poisons metal catalysts. |

| Protics/Water | H₂O | Hygroscopic absorption; incomplete drying. | Critical: Decreases viscosity; narrows electrochemical window; hydrolyzes sensitive APIs. |

| Organic Volatiles | 1-Methylimidazole, Ethyl halides | Unreacted starting materials. | Toxicity: High cytotoxicity; interferes with biological assays; offensive odor. |

| Metals | Na⁺, K⁺, Ag⁺ | Counter-ions from metathesis salts (e.g., NaN(CN)₂). | Alters ionic strength; precipitates in phosphate buffers. |

Synthesis & Impurity Flow Diagram

The following diagram maps the entry points of impurities during the standard metathesis synthesis route.

Figure 1: Impurity genealogy in [EMIM][DCA] synthesis. Note that halides persist from the intermediate stage, while water is often re-introduced post-purification.

Part 3: Analytical Protocols

Protocol A: Halide Quantification (Ion Chromatography)

The Gold Standard. Do not rely on Silver Nitrate (AgNO₃) titration for <500 ppm detection.

Why IC? Titration endpoints in ILs are obscure due to the "matrix effect" of the bulky organic cation. IC separates the halide from the dicyanamide matrix, preventing interference.

Methodology:

-

Column Selection: Anion-exchange column (e.g., Dionex IonPac AS20 or equivalent) designed for polarizable anions.

-

Eluent: Potassium Hydroxide (KOH) gradient. Note: Isocratic elution often fails because the [DCA] anion elutes much later than Cl⁻, causing baseline drift.

-

Sample Prep:

-

Dissolve 0.5 g [EMIM][DCA] in 50 mL deionized water (18.2 MΩ).

-

Critical Step: Pass through a C18 solid-phase extraction (SPE) cartridge to remove the organic [EMIM] cation if your column is sensitive to organics. This prolongs column life.

-

-

Detection: Suppressed Conductivity.

-

Limit of Quantitation (LOQ): Typically < 1 ppm for Cl⁻.

Protocol B: Water Determination (Coulometric Karl Fischer)

Viscosity is a function of water content. You must know the water level to validate any physical property measurement.

Methodology:

-

Technique: Coulometric (not Volumetric). Volumetric is too insensitive for the <1000 ppm range required for high-grade ILs.

-

Anode Solution: Use a diaphragm-less reagent if possible to prevent clogging, or a specific reagent for ketones/aldehydes if side reactions are suspected (though [DCA] is generally stable).

-

Injection: Direct injection of 0.5–1.0 g of IL via syringe.

-

Drift Correction: ILs are hygroscopic. Determine the drift of the cell immediately before injection.

-

Target: < 100 ppm (0.01%) for electrochemical grade; < 1000 ppm (0.1%) for general synthesis.

Protocol C: Structural Verification (1H NMR)

Used to detect organic impurities (methylimidazole) and confirm the cation structure.

Solvent: Deuterated DMSO (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is preferred to prevent peak overlap with water.

Key Peak Assignments (in DMSO-d₆):

-

δ ~9.0 ppm (s, 1H): C2-H (Acidic proton between nitrogens). Note: This peak shifts significantly with concentration and water content.

-

δ ~7.6, 7.7 ppm (m, 2H): C4-H and C5-H (Backbone protons).

-

δ ~4.2 ppm (q, 2H): N-CH₂ -CH₃ (Ethyl methylene).

-

δ ~3.9 ppm (s, 3H): N-CH₃ (Methyl group).

-

δ ~1.4 ppm (t, 3H): N-CH₂-CH₃ (Ethyl methyl).

Impurity Flags:

-

δ ~7.0–7.5 ppm (extra peaks): Indicates unreacted 1-methylimidazole.

-

δ ~11.0+ ppm: Indicates presence of free acid (if acid metathesis was used).

Part 4: The Self-Validating Purity Workflow

Do not run tests in random order. Follow this logic gate to save time and instrument resources.

Figure 2: Sequential analysis workflow. Note that water content must be normalized (dried) before assessing other physical properties, as wet ILs behave like different solvents entirely.

Part 5: Case Study & Interpretation

Scenario: A researcher observes that a batch of [EMIM][DCA] has a viscosity of 18 cP (within spec) but performs poorly in a palladium-catalyzed coupling reaction (low yield).

Analysis:

-

Viscosity Deception: The researcher assumes the IL is pure because the viscosity is correct.

-

The Hidden Variable:

-

IC Analysis reveals 2,500 ppm Chloride (Cl⁻).

-

KF Analysis reveals 3,000 ppm Water.

-

-

Mechanism of Failure:

-

The high water content lowered the viscosity.

-

The high chloride content raised the viscosity.

-

Net Result: Viscosity appeared "normal," but the Chloride ions poisoned the Palladium catalyst, killing the reaction.

-

Takeaway: Never use physical properties (density/viscosity) as a proxy for chemical purity.

References

-

Villagrán, C., et al. Determination of Halide Impurities in Ionic Liquids by Ion Chromatography.[1] ResearchGate (2008). [Link]

-

Ferreira, R., et al. Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water. Journal of Chemical & Engineering Data (2024). [Link]

-

National Toxicology Program. Toxicity studies of select ionic liquids (including Emim-Cl) administered in drinking water.[2] PubMed (2022).[2] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Dalton: A Technical Deep Dive into Ethyl Methyl Imidazolium Dicyanamide

Topic: Molecular Weight & Physicochemical Architecture of [EMIM][DCA] CAS: 370865-89-7 Primary Audience: Senior Researchers, Formulation Scientists, and Process Chemists.

Part 1: The Molecular Fingerprint

In precision chemistry, the molecular weight (MW) is not merely a static number for stoichiometry; it is the fundamental determinant of diffusion coefficients, ionic mobility, and molar volume. For 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), the low molecular weight of the anion is the structural engine behind its defining characteristic: ultra-low viscosity.

Core Specifications

| Parameter | Value | Technical Context |

| Molecular Weight | 177.21 g/mol | Low MW contributes to high ionic mobility. |

| Molecular Formula | High nitrogen content ( | |

| Cation MW | ~111.17 g/mol | [EMIM] |

| Anion MW | ~66.04 g/mol | [DCA] |

| Density (25°C) | 1.10 - 1.11 g/cm³ | Essential for converting gravimetric MW to Molarity ( |

| Viscosity (25°C) | ~16 - 21 cP | One of the lowest among ILs; critical for mass transfer. |

| Electrochemical Window | ~3.0 - 4.2 V | Wide window suitable for electrolytes; purity dependent. |

The "Effective" Molecular Weight (The Senior Scientist's Note)

While the theoretical MW is 177.21 g/mol , [EMIM][DCA] is hygroscopic . In a practical laboratory setting, the "Effective MW" (

Implication: A sample with 1% water content (common if handled outside a glovebox) introduces a stoichiometry error of ~0.9% in strict synthesis and drastically lowers viscosity, potentially leading to false positives in transport property measurements.

Part 2: Synthesis & Purity – The Foundation of Accuracy

To rely on the molecular weight of 177.21 g/mol , you must ensure the absence of halide precursors (Cl/Br), which have different atomic masses and poison metal catalysts in pharmaceutical workflows.

Synthesis Workflow (Halide-Free Metathesis)

The preferred route for pharmaceutical and electronic applications is anion exchange to prevent halide contamination.

Figure 1: Halide-free synthesis pathway via metathesis. Silver salts (AgDCA) ensure complete removal of halides via precipitation, essential for maintaining accurate molecular weight stoichiometry.

Quality Control Protocol

Before using [EMIM][DCA] in drug formulation or electrochemistry, validate the MW integrity:

-

1H NMR (DMSO-d6): Verify cation structure and integration (Ethyl:Methyl ratio).

-

Silver Nitrate Test (Qualitative): Add

to an aqueous aliquot. Turbidity indicates retained Chloride (MW deviation). -

Karl Fischer Titration: Quantify water. If

ppm, dry further. Water is the primary disruptor of the MW/Density relationship.

Part 3: Physicochemical Implications in Research

The Walden Rule Application

[EMIM][DCA] is a "Good" Ionic Liquid, meaning it follows the Walden Rule, where molar conductivity (

Why this matters:

The low Molecular Weight of the [DCA] anion (

Pharmaceutical Application: Hydrotropy

[EMIM][DCA] acts as a powerful hydrotrope, increasing the solubility of poorly water-soluble drugs (e.g., Vanillin, Ibuprofen) by orders of magnitude.

Figure 2: Hydrotropic solubilization mechanism. The [EMIM] cation engages in

Part 4: Experimental Protocol – Molarity Preparation

Objective: Prepare a 1.0 M solution of [EMIM][DCA] in Acetonitrile for electrochemical testing.

The Challenge: Liquids with high viscosity and hygroscopicity cannot be pipetted accurately by volume for precision work. Always weigh gravimetrically.

Step-by-Step:

-

Calculate Mass:

-

Inert Handling: Weigh [EMIM][DCA] inside a glovebox or using a syringe-septum technique to prevent moisture uptake (which would dilute the mass).

-

Dissolution: Add the IL to a volumetric flask.

-

Solvent Addition: Add Acetonitrile to ~90% volume. Sonicate to ensure mixing (viscous ILs can form a bottom layer).

-

Finalize: Top up to the mark at 25°C.

References

-

Alfa Chemistry. (2024). 1-Ethyl-3-methylimidazolium dicyanamide Properties and Specifications. Retrieved from

-

Sigma-Aldrich. (2024). 1-Ethyl-3-methylimidazolium dicyanamide Product Sheet. Retrieved from

-

IoLiTec. (2024).[1] Technical Data Sheet: [EMIM][DCA] High Purity Ionic Liquids. Retrieved from [2]

-

Yoshida, Y., et al. (2004). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry. Retrieved from

-

Carl Roth. (2024). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium dicyanamide. Retrieved from

Sources

solubility of Ethyl methyl imidazolium dicyanamide in organic solvents

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Dicyanamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-ethyl-3-methylimidazolium dicyanamide, [EMIM][DCA], in a range of common organic solvents. As ionic liquids (ILs) are increasingly utilized in diverse applications such as synthesis, catalysis, and electrochemistry, a thorough understanding of their solubility behavior is critical for process design, optimization, and environmental fate assessment.[1] This document details the theoretical underpinnings of IL solubility, presents available quantitative and qualitative solubility data, and provides a field-proven, step-by-step protocol for the experimental determination of solubility using the isothermal saturation method. This guide is intended for researchers, scientists, and drug development professionals who are working with or considering the use of [EMIM][DCA] in their applications.

Introduction: The Critical Role of Solubility in Ionic Liquid Applications

1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) is a prominent member of the imidazolium-based ionic liquid family.[2][3] Its unique physicochemical properties, including low viscosity, high thermal stability, and negligible vapor pressure, make it an attractive "green" alternative to volatile organic compounds (VOCs) in a multitude of applications.[4][5] These applications span from its use as a solvent in organic synthesis and catalysis to its role as an electrolyte in batteries and other electrochemical devices.[2]

The success of these applications is intrinsically linked to the solubility of [EMIM][DCA] in various media. For instance, in liquid-liquid extraction processes, the mutual-miscibility of the IL and the organic solvent is a key parameter for designing an efficient separation.[6] In synthesis, the solubility of reactants in the IL phase dictates reaction rates and yields. Furthermore, understanding the solubility of [EMIM][DCA] in common organic solvents is crucial for downstream processing, such as product separation and IL recycling.

This guide aims to provide a centralized resource on the solubility of [EMIM][DCA], moving beyond simple qualitative descriptors to offer a more nuanced, data-driven understanding.

Theoretical Framework: Understanding the Drivers of Ionic Liquid Solubility

The solubility of an ionic liquid in an organic solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplistic, starting point. A more quantitative approach involves considering the cohesive energy density of the substances, a concept encapsulated by the Hildebrand solubility parameter (δ).[7][8] Materials with similar solubility parameters are more likely to be miscible.[8]

The Hildebrand solubility parameter is derived from the cohesive energy density, which is related to the heat of vaporization.[7] For a more detailed analysis, the total Hildebrand parameter can be deconstructed into three Hansen solubility parameters, which account for:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Solubility Profile of [EMIM][DCA] in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for [EMIM][DCA] in a selection of organic solvents. It is important to note that comprehensive, quantitative data across a wide range of solvents and temperatures is still an area of active research.

| Solvent | Solvent Class | Hildebrand Solubility Parameter (δ) / (cal/cm³)^0.5[10][11] | Solubility of [EMIM][DCA] | Temperature (°C) | Citation(s) |

| Water | Protic | 23.4 | Soluble | Ambient | [3][12] |

| Methanol | Protic Alcohol | 14.5 | Soluble | Ambient | [3][12] |

| Ethanol | Protic Alcohol | 12.7 | Miscible | 25 | [13] |

| 1-Propanol | Protic Alcohol | 11.9 | Partially Miscible (UCST) | - | [1] |

| 1-Butanol | Protic Alcohol | 11.4 | Partially Miscible (UCST) | - | [1] |

| 1-Pentanol | Protic Alcohol | 10.9 | Partially Miscible (UCST) | - | [1] |

| Acetone | Polar Aprotic | 9.9 | Soluble | Ambient | [3][12] |

| Acetonitrile | Polar Aprotic | 11.9 | Miscible | Ambient | [5] |

| Toluene | Aromatic | 8.9 | Partially Miscible | - | [6] |

| n-Heptane | Non-polar | 7.4 | Immiscible | - | [6] |

UCST: Upper Critical Solution Temperature. Systems with UCST behavior are miscible above a certain temperature and phase-separate below it.

Experimental Determination of Solubility: The Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a robust and widely accepted technique for determining the thermodynamic solubility of a solute in a solvent at a constant temperature.[14][15]

Principle

An excess amount of the solute ([EMIM][DCA]) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved solute in the liquid phase is determined using a suitable analytical technique.

Step-by-Step Experimental Protocol

-

Preparation:

-

Ensure the [EMIM][DCA] is of high purity and has been thoroughly dried under vacuum to remove any residual water, as this can significantly affect solubility.

-

Use analytical grade solvents.

-

Prepare a series of vials or flasks with stoppers.

-

-

Sample Addition:

-

Add a known volume or mass of the organic solvent to each vial.

-

Add an excess amount of [EMIM][DCA] to each vial. A significant excess ensures that saturation is reached.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the system. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for several hours to allow the undissolved [EMIM][DCA] to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

-

Analysis of Solute Concentration:

-

The concentration of [EMIM][DCA] in the collected aliquot can be determined using various analytical methods:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and selective method. For imidazolium-based ILs, reversed-phase HPLC with a C18 column and a UV detector is commonly employed.[16][17][18] A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically used.[17][19] A calibration curve must be prepared using standard solutions of known [EMIM][DCA] concentrations.

-

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less selective. The imidazolium ring of [EMIM][DCA] exhibits a characteristic UV absorbance.[20] A calibration curve of absorbance versus concentration must be constructed using standards of [EMIM][DCA] in the specific organic solvent. Care must be taken to ensure that the solvent itself does not absorb significantly at the analytical wavelength.

-

Gravimetric Analysis: The solvent from a known mass or volume of the saturated solution can be evaporated under vacuum, and the mass of the remaining [EMIM][DCA] can be determined. This method is less sensitive and requires the IL to be non-volatile, which is a key characteristic of [EMIM][DCA].

-

-

Data Reporting

Solubility should be reported in standard units such as:

-

Mole fraction (x)

-

Mass fraction (w)

-

Grams of solute per 100 g of solvent

-

Molarity (mol/L)

It is crucial to specify the temperature at which the solubility was determined.

Visual Workflow of the Isothermal Saturation Method

Caption: Workflow for the isothermal saturation (shake-flask) method.

Molecular Interactions Governing Solubility

The solubility of [EMIM][DCA] in organic solvents is a result of a balance of various intermolecular forces between the IL ions and the solvent molecules.

Caption: Key molecular interactions influencing [EMIM][DCA] solubility.

-

Ion-Dipole Interactions: For polar organic solvents, the primary driving force for dissolution is the ion-dipole interaction between the charged ions of [EMIM][DCA] and the partial charges of the solvent molecules.

-

Hydrogen Bonding: The dicyanamide anion is a good hydrogen bond acceptor. Therefore, [EMIM][DCA] tends to have higher solubility in protic solvents that can act as hydrogen bond donors, such as alcohols.

-

Van der Waals Forces: The ethyl and methyl groups on the imidazolium cation contribute to van der Waals interactions. These are particularly relevant for solubility in less polar solvents.

-

Dipole-Dipole Interactions: These forces are significant when [EMIM][DCA] is dissolved in polar aprotic solvents.

Conclusion and Future Outlook

This technical guide has synthesized the current understanding of the solubility of 1-ethyl-3-methylimidazolium dicyanamide in organic solvents. While qualitative information is available for a range of solvents, there is a clear need for more comprehensive quantitative data, particularly as a function of temperature. The provided experimental protocol for the isothermal saturation method offers a reliable framework for generating such data. A deeper understanding of the solubility of [EMIM][DCA] will undoubtedly accelerate its adoption in a wider array of industrial and research applications, paving the way for more sustainable chemical processes.

References

- Baka, E., Comer, J. E. A., & Takacs-Novak, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Crook, J., et al. (2004). Liquid Phase Behavior of Imidazolium-Based Ionic Liquids with Alcohols. ACS Figshare.

- Huo, Y., Xia, S., & Ma, P. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids.

- Kłosińska, M., & Domańska, U. (2016). Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article. Journal of Molecular Liquids, 223, 764-775.

- Lord, H., & Rutan, S. C. (2015). Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms.

- Huo, Y., Xia, S., & Ma, P. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids.

-

SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Ethyl-3-methylimidazolium dicyanamide. Retrieved from [Link]

- Crosthwaite, J. M., Aki, S. N. V. K., Maginn, E. J., & Brennecke, J. F. (2005). Liquid phase behavior of imidazolium-based ionic liquids with alcohols: effect of hydrogen bonding and non-polar interactions. The Journal of Physical Chemistry B, 109(27), 13377-13383.

- Stepnowski, P., & Zaleska, A. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 11(11), 937-947.

- Huo, Y., Xia, S., & Ma, P. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids.

- Ortega, J., et al. (2011). Isobaric Vapor–Liquid Equilibria for the Extractive Distillation of Ethanol + Water Mixtures Using 1-Ethyl-3-methylimidazolium Dicyanamide.

- Pal, A., & Gaba, R. (2014). Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K.

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

- Garbaczewska, S., & Hupko, J. (2010). Determination of ionic liquids by HPLC method. Involvement in biodegradation test. Ecological Chemistry and Engineering A, 17(1), 61-66.

-

LookChem. (n.d.). Cas 370865-89-7,1-ETHYL-3-METHYLIMIDAZOLIUM DICYANAMIDE. Retrieved from [Link]

- Stepnowski, P. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In ACS Symposium Series (Vol. 950, pp. 2-13). American Chemical Society.

- Meindersma, G. W., Podt, A. J. G., & de Haan, A. B. (2007). On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids. Molecules, 12(7), 1438-1453.

-

ResearchGate. (n.d.). Comparison of ionic liquids with organic solvents. Retrieved from [Link]

- Domańska, U., & Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. International journal of molecular sciences, 11(5), 1973-1985.

- Zhang, J., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry, 41(14), 6335-6344.

- García, J., et al. (2016). Comparison of Ionic Liquids to Conventional Organic Solvents for Extraction of Aromatics from Aliphatics.

- Verevkin, S. P., et al. (2019).

- Domańska, U., & Królikowska, M. (2012). Liquid–Liquid Equilibria in Aqueous 1-Alkyl-3-Methylimidazolium and 1-Butyl-3-Ethylimidazolium Based Ionic Liquids.

- Zhang, J., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry, 41(14), 6335-6344.

-

Scribd. (n.d.). Hildebrand Solubility Parameter. Retrieved from [Link]

- Hu, Q., et al. (2015). Analysis of trace dicyandiamide in stream water using solid phase extraction and liquid chromatography UV spectrometry. Journal of Environmental Sciences, 35, 142-147.

- Hu, Q., et al. (2015). Analysis of trace dicyandiamide in stream water using solid phase extraction and liquid chromatography UV spectrometry.

- Faria, I., et al. (2021). The Role of the Anion in Imidazolium-Based Ionic Liquids for Fuel and Terpenes Processing. Molecules, 26(20), 6189.

-

Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hildebrand - Hansen Solubility Parameters. Retrieved from [Link]

- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.

-

ResearchGate. (n.d.). Solubility of ILs in water and organic solvents. Retrieved from [Link]

-

ResearchGate. (2015, February 11). Can someone suggest a reliable method for measuring solubility of ionic liquid in water?. Retrieved from [Link]

- Kurnia, K. A., et al. (2015). Vapor-Liquid Equilibria of Imidazolium Ionic Liquids with Cyano Containing Anions with Water and Ethanol. Sultan Qaboos University House of Expertise.

- Bernardino, K., Lima, T. A., & Ribeiro, M. C. C. (2019). Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. arXiv preprint arXiv:1910.04612.

- Verevkin, S. P., et al. (2021). Imidazolium Based Ionic Liquids: Unbiased Recovering of Vaporization Enthalpies from Infinite-Dilution Activity Coefficients. Molecules, 26(19), 5945.

- Bernardino, K., Lima, T. A., & Ribeiro, M. C. C. (2019). Low-Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. The Journal of Physical Chemistry B, 123(42), 8964-8971.

- Domańska, U., & Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. International journal of molecular sciences, 11(5), 1973-1985.

- de Oliveira, A. G., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 119-128.

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Shkrob, I. A., et al. (2018). Pulse Radiolysis and Computational Studies on a Pyrrolidinium Dicyanamide Ionic Liquid: Detection of the Dimer Radical Anion. The Journal of Physical Chemistry A, 122(11), 2849-2857.

-

Lanzhou Greenchem ILs. (n.d.). Imidazolium ILs. Retrieved from [Link]

-

Reddit. (2021, September 1). Measuring Cations & Anions. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-ETHYL-3-METHYLIMIDAZOLIUM DICYANAMIDE | 370865-89-7 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. hnsincere.com [hnsincere.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 8. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 12. chembk.com [chembk.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scielo.br [scielo.br]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

using Ethyl methyl imidazolium dicyanamide as an electrolyte

Application Note: 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA]) as a High-Performance Electrolyte

Executive Summary

1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) represents a paradigm shift in ionic liquid (IL) electrolytes. Unlike traditional viscous ILs (e.g., [BMIM][PF6]), [EMIM][DCA] exhibits an anomalously low viscosity (~17 cP at 25°C) and high ionic conductivity (>25 mS/cm). These properties bridge the gap between the safety of ionic liquids and the performance of organic solvents.

This guide details the protocols for deploying [EMIM][DCA] in energy storage (supercapacitors) and electrocatalysis (CO2 reduction), while addressing its critical sensitivity to moisture.

Material Profile & Technical Specifications

The dicyanamide anion [N(CN)2]- is a "soft" anion with delocalized charge, which reduces cation-anion interaction strength, resulting in higher fluidity.

| Property | Value | Context/Implication |

| Molecular Formula | C₈H₁₁N₅ | MW: 177.21 g/mol |

| Viscosity (25°C) | ~17–21 cP | Critical Advantage: Significantly lower than [EMIM][BF4] (~38 cP) or [EMIM][TFSI] (~32 cP), enabling faster mass transport.[1] |

| Conductivity (25°C) | ~25–27 mS/cm | High ionic mobility suitable for high-rate discharge applications. |

| Electrochemical Window (ECW) | ~3.0 V (conservative) | Anodic limit is lower than TFSI-based ILs. Stable up to ~1.5 V vs Ag/Ag+; oxidation of DCA anion occurs around +1.2 V to +1.5 V vs Ag. |

| Density | 1.11 g/cm³ | Denser than water, facilitates phase separation in aqueous extractions. |

| Hygroscopicity | Extreme | Absorbs atmospheric water rapidly. Water content >500 ppm drastically reduces ECW and alters viscosity. |

Critical Protocol: Preparation and Drying (The "Dryness" Imperative)

Causality: The primary failure mode in [EMIM][DCA] experiments is not the material itself, but water contamination. Water narrows the electrochemical window (hydrolysis at extreme potentials) and alters catalytic selectivity.

Workflow Visualization: The Dehydration Cycle

Figure 1: Iterative drying workflow to ensure electrochemical grade purity.

Step-by-Step Drying Protocol

-

Initial Assessment: Measure initial water content using Coulometric Karl Fischer titration.[2] Commercial grades often contain 1000–5000 ppm water.

-

Vacuum Heating: Place the IL in a round-bottom flask. Heat to 60–70°C under high vacuum (<0.1 mbar) for 12–24 hours .

-

Note: Do not exceed 80°C for prolonged periods to avoid thermal degradation (discoloration).

-

-

Molecular Sieves (Optional but Recommended): For ultra-dry applications (<10 ppm), store the dried IL over activated 3Å molecular sieves inside an argon-filled glovebox.

-

Caution: Ensure sieves are dust-free to avoid particulate contamination.

-

-

Validation: Retest with Karl Fischer. Proceed only if water content is <50 ppm for electrochemical applications.

Application Note 1: High-Rate Supercapacitor Electrolyte

Causality: [EMIM][DCA] is selected here for its low viscosity, which lowers the Equivalent Series Resistance (ESR) of the cell, enabling higher power density compared to other ILs.

Protocol: Coin Cell Assembly (CR2032)

-

Electrode Preparation:

-

Active Material: Activated Carbon (high surface area).

-

Binder: PVDF (Polyvinylidene fluoride).

-

Ratio: 85:10:5 (Active:Conductive Carbon:Binder).

-

Coat onto Aluminum foil (current collector). Dry at 120°C under vacuum.

-

-

Electrolyte Impregnation:

-

Perform inside Glovebox (O2 < 1 ppm, H2O < 1 ppm).

-

Soak the electrodes and the separator (Whatman glass fiber or Celgard) in dried [EMIM][DCA] for 1 hour. Vacuum impregnation helps fill the pores of the activated carbon.

-

-

Assembly:

-

Stack: Case (-) -> Anode -> Separator -> Cathode -> Spacer -> Spring -> Cap (+).

-

Crimp the cell at 1000 psi.

-

-

Testing Parameters:

-

Voltage Range: 0.0 V to 3.0 V. (Do not exceed 3.2 V to prevent anodic decomposition of DCA).

-

Current Density: 1 A/g to 10 A/g.

-

Expected Result: Rectangular CV curves indicating purely capacitive behavior.

-

Application Note 2: Electrochemical CO2 Reduction Mediator

Causality: In aqueous systems, [EMIM][DCA] acts as a co-catalyst. The [EMIM]+ cation stabilizes the CO2 radical anion intermediate (CO2•−) via electrostatic interaction, lowering the overpotential for reduction and suppressing the competing Hydrogen Evolution Reaction (HER).

Mechanism Visualization: Cationic Stabilization

Figure 2: The catalytic role of [EMIM]+ in stabilizing the CO2 reduction intermediate.

Protocol: Electrocatalytic Setup

-

Electrolyte Preparation:

-

Prepare a mixture of 10–50 mol% [EMIM][DCA] in water.

-

Note: Pure [EMIM][DCA] can be used, but viscosity limits mass transport. Aqueous mixtures often yield the best balance of conductivity and catalytic activity.

-

-

Cell Setup: H-cell separated by a cation exchange membrane (Nafion 117).

-

Cathode: Silver (Ag) or Bismuth (Bi) foil (polished).

-

Anode: Platinum wire.

-

Procedure:

-

Purge catholyte with CO2 for 30 mins (saturation).

-

Perform Linear Sweep Voltammetry (LSV) from 0 to -2.0 V vs Ag/AgCl.

-

Observation: Look for an onset potential shift (more positive) compared to pure aqueous electrolyte, indicating catalytic enhancement.

-

Application Note 3: Pharmaceutical Synthesis & Analysis

Context: For drug development professionals, [EMIM][DCA] serves as a "Designer Solvent."

-

Solubility Enhancement: Excellent solubilizer for poorly water-soluble APIs (Active Pharmaceutical Ingredients) due to its high polarity and hydrogen bonding ability.

-

Synthesis Medium: Used in nucleophilic substitution reactions where the basicity of DCA (though weak) can scavenge protons, or simply as a polar aprotic alternative to DMF/DMSO with easier recycling.

Safety & Disposal

-

Hazards: [EMIM][DCA] is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). It releases toxic fumes (cyanides, NOx) if incinerated or heated to decomposition (>250°C).

-

Disposal: Do not dispose of in standard aqueous waste. Collect in dedicated "Non-Halogenated Organic/Ionic Liquid" waste streams.

-

Spill Management: Absorb with sand or vermiculite. Do not use water to wash away large spills as it is toxic to aquatic life.

References

-

Physical Properties & Viscosity Data

-

Electrochemical Stability & Applications

-

MacFarlane, D. R., et al. "Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids." Frontiers in Chemistry, 2018. Link

-

-

CO2 Reduction Mechanism

-

Drying Protocols

-

Journal of Chemical & Engineering Data. "Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water." 2024. Link

-

Sources

- 1. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eplab.ae.illinois.edu [eplab.ae.illinois.edu]

- 3. hnsincere.com [hnsincere.com]

- 4. intech-files.s3.amazonaws.com [intech-files.s3.amazonaws.com]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

Ethyl methyl imidazolium dicyanamide for CO2 capture

Executive Summary

This technical note details the application of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) as a specialized solvent for Carbon Dioxide (CO₂) capture.[1][2][3] Unlike conventional amine-based solvents (e.g., MEA) that suffer from high regeneration energy and volatility, [EMIM][DCA] represents a class of "Green Solvents" with negligible vapor pressure.

The Critical Advantage: Among imidazolium-based ionic liquids (ILs), [EMIM][DCA] is distinguished by its exceptionally low viscosity (~21 cP at 25°C). High viscosity is the "Achilles' heel" of most ILs, severely limiting mass transfer rates in absorption columns. [EMIM][DCA] mitigates this, offering a superior balance between CO₂ solubility and process kinetics.

Material Specifications & Critical Quality Attributes (CQA)

Before initiating capture protocols, the material must meet strict purity standards. Impurities, particularly water and halides, drastically alter the thermodynamic properties.

| Parameter | Specification | Criticality | Impact of Deviation |

| Purity | > 99.5% | High | Halide residues (Cl⁻/Br⁻) increase viscosity and cause corrosion. |

| Water Content | < 100 ppm | Critical | Water competes for CO₂ binding sites and alters Henry's Law constants. |

| Viscosity | 15–25 cP (25°C) | High | >30 cP indicates contamination or wet sample. |

| Appearance | Clear, pale yellow | Medium | Darkening suggests thermal degradation or oxidation. |

Protocol 1: Pre-Experimental Preparation (The "Zero-State")

Objective: To establish a reproducible thermodynamic baseline by removing volatile impurities (water/solvents). Ionic liquids are hygroscopic; skipping this step invalidates all subsequent data.

Equipment:

-

Vacuum Line (< 1 Pa / 0.01 mbar)

-

Schlenk Line or Rotary Evaporator with cold trap

-

Karl Fischer Titrator (Coulometric)

Workflow:

-

Loading: Transfer 20 mL of [EMIM][DCA] into a round-bottom flask.

-

Heating: Immerse flask in an oil bath set to 60°C . (Note: Do not exceed 80°C to avoid potential dicyanamide anion degradation over long periods).

-

Vacuum: Apply vacuum slowly to prevent bumping. Hold at < 10 Pa for 12–24 hours .

-

Validation: Break vacuum with dry Nitrogen/Argon. Immediately measure water content via Karl Fischer titration.

-

Pass Criteria: Water < 100 ppm.

-

Fail Criteria: Water > 100 ppm → Repeat drying cycle.

-

Protocol 2: Isochoric CO₂ Solubility Measurement

Objective: To determine the Vapor-Liquid Equilibrium (VLE) data and Henry’s Law Constant (

Experimental Setup Diagram

Figure 1: Schematic of the Isochoric Saturation Apparatus. The system measures pressure drop as gas dissolves into the IL.

Step-by-Step Methodology

-

System Calibration: Calibrate the volumes of the Reference Cell (

) and Equilibrium Cell ( -

Loading: Inject a known mass (

) of dried [EMIM][DCA] into -

Degassing: Evacuate the entire system (both cells) to remove headspace air.

-

Gas Charging: Close Valve B. Fill

with CO₂ to initial pressure -

Injection: Open Valve B to connect

and -

Equilibration: Monitor Pressure (

) vs. Time (-

Endpoint:

kPa/hr. Record equilibrium pressure

-

-

Calculation:

-

Moles of CO₂ injected (

) calculated via Equation of State (EOS) using -

Moles of CO₂ remaining in gas phase (

) calculated using -

Moles Absorbed (

):

-

Data Analysis: Henry's Law & Thermodynamics

The solubility of CO₂ in [EMIM][DCA] is predominantly physical (physisorption). At low to moderate pressures (< 10 bar), the behavior follows Henry's Law.

Henry's Constant Calculation:

Where:

- : Fugacity of CO₂ (calculated via Peng-Robinson EOS).

- : Mole fraction of CO₂ in the liquid phase.

Representative Data (for validation):

| Temperature (K) | Henry's Constant (MPa) | Solubility Trend |

| 298.15 | ~3.5 – 4.5 | High Solubility |

| 313.15 | ~5.0 – 6.0 | Moderate |

| 333.15 | ~7.5 – 8.5 | Lower Solubility |

Note: A higher Henry's Constant indicates LOWER solubility.[4] The positive temperature dependence confirms the exothermicity of absorption, typical for physical solvents.

Protocol 3: Regeneration Cycle (Desorption)

[EMIM][DCA] can be regenerated with significantly lower energy penalties than aqueous amines because no water vaporization is required.

Method A: Pressure Swing (PSA)

-

Isolate the saturated IL.

-

Reduce pressure from

(e.g., 20 bar) to -

CO₂ releases spontaneously.

Method B: Temperature Swing (TSA)

-

Heat saturated IL to 60–70°C .

-

(Optional) Apply mild vacuum.

-

Caution: Avoid temperatures >100°C to prevent anion breakdown (dicyanamide can polymerize or decompose at extreme heat).

Process Logic Flow

Figure 2: Continuous absorption-desorption loop. The low viscosity of [EMIM][DCA] reduces pumping costs in the recycle loop.

Safety & Handling (E-E-A-T)

While "green," [EMIM][DCA] is not benign.

-

Toxicity: The dicyanamide anion ([N(CN)₂]⁻) has moderate aquatic toxicity. Prevent release into drains.

-

Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.

-

Thermal Hazard: Although stable up to ~200°C (TGA onset), prolonged heating >100°C can lead to slow decomposition releasing toxic fumes (HCN traces possible under extreme failure modes). Always operate well below decomposition limits.

References

-

Solubilities of Carbon Dioxide in 1-Ethyl-3-methylimidazolium Dicyanamide. Journal of Chemical & Engineering Data. [Link]

-

Using Ionic Liquids to Improve CO2 Capture. MDPI Processes. [Link]

-

CO2 solubility and diffusivity in 1-ethyl-3-methylimidazolium cation-based ionic liquids. ResearchGate. [Link]

-

State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]

Sources

Application Note: Electrochemical Stability Profiling of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])

Executive Summary

This guide provides a rigorous protocol for determining the electrochemical stability window (ESW) of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) . While [EMIM][DCA] is prized for its ultra-low viscosity (~21 cP) and high ionic conductivity (>20 mS/cm), its electrochemical stability is frequently overestimated due to improper experimental setups. This document details the mechanistic limits of the cation/anion pair, the critical impact of water impurities, and a self-validating Cyclic Voltammetry (CV) protocol to accurately define the operational voltage range.

Fundamental Electrochemistry of [EMIM][DCA]

The electrochemical stability window is the potential range where the ionic liquid (IL) behaves as an inert electrolyte. For [EMIM][DCA], this window is bounded by the reduction of the imidazolium cation and the oxidation of the dicyanamide anion.

The Cathodic Limit (Reduction)

The cathodic limit is defined by the reduction of the [EMIM]

-

Mechanism: The reduction typically occurs at the C-2 position of the imidazolium ring.

-

Process:

-

Outcome: The radical species rapidly dimerizes or reacts to form neutral carbenes and hydrogen gas (if protons are present). This process is irreversible and often leads to electrode passivation (fouling).

-

Potential: Approximately -2.0 V to -2.4 V vs. Fc/Fc

, depending on the electrode material.

The Anodic Limit (Oxidation)

The anodic limit is defined by the oxidation of the [DCA]

-

Mechanism: Oxidation of the dicyanamide anion

. -

Process:

-

Outcome: The dicyanamide radical is highly reactive. It typically undergoes polymerization to form tricyanomelaminate-like structures or other C-N polymers. This often results in a visible coloring of the electrolyte (yellowing) and passivation of the working electrode.

-

Potential: Approximately +1.0 V to +1.5 V vs. Fc/Fc

.

Mechanistic Pathway Diagram

Figure 1: Electrochemical decomposition pathways for [EMIM][DCA] defining the stability boundaries.

Critical Factors Influencing Stability

Water Content (The "Window Killer")

[EMIM][DCA] is hydrophilic. Even trace water (500 ppm) can narrow the ESW by up to 1.0 V.

-

Cathodic Effect: Water undergoes reduction (

) at potentials much less negative than [EMIM] -

Anodic Effect: OH

ions generated or present can be oxidized, obscuring the true anion limit.

Electrode Material

-

Glassy Carbon (GC): The gold standard.[1] Inert and provides the widest window.

-

Platinum (Pt): Catalyzes hydrogen evolution (from trace water) and oxygen reduction, artificially narrowing the observed window.

-

Gold (Au): Good for anodic studies but limited in the cathodic region due to alloying issues with some cations.

Experimental Protocol: Determination of ESW

Reagents and Equipment

-

Ionic Liquid: [EMIM][DCA] (Optical grade, >99.5%).

-

Drying: Vacuum dry at 60°C for 24 hours (

mbar). Target water content -

Potentiostat: Multichannel with low-current capability (nA range).

-

Cell: 3-electrode airtight cell (small volume, 1-5 mL).

Electrode Setup

| Role | Material | Preparation |

| Working (WE) | Glassy Carbon (3 mm disk) | Polish with 0.05 |

| Counter (CE) | Platinum Coil/Wire | Flame anneal to remove organics. Surface area should be |

| Reference (RE) | Ag wire (Quasi-REF) | Clean with fine sandpaper. Note: Must be calibrated with Ferrocene. |

Measurement Workflow

Step 1: System Conditioning

Perform all assembly inside an Argon-filled glovebox (

Step 2: Open Circuit Potential (OCP)

Measure OCP for 10 minutes to ensure equilibrium. The potential should stabilize (drift

Step 3: Exploratory Scans (Linear Sweep)

Do not run a full cycle immediately.

-

Cathodic Scan: Scan from OCP to -3.0 V. Note the potential where current density hits 0.1 mA/cm² (or 1.0 mA/cm² for less rigorous screening). This is

. -

Anodic Scan: Use a fresh electrolyte sample or clean electrode. Scan from OCP to +2.0 V. Note

.

Step 4: Cyclic Voltammetry (Refinement)

Run a full CV cycle:

-

Scan Rate: 10 mV/s (quasi-steady state) and 100 mV/s (standard).

-

Criteria: The "Stability Window" is the range where current density remains below the cutoff (typically

).

Step 5: Internal Calibration (Crucial)

After the experiment, add Ferrocene (Fc) to the cell (~5 mM concentration). Run the CV again.[2]

-

Identify the

of the Fc/Fc -

Shift all recorded potentials so that

.

Protocol Logic Diagram

Figure 2: Step-by-step workflow for validating electrochemical stability.

Data Analysis & Reporting

To ensure reproducibility, report your data using the following standard table format.

Typical Stability Values (Reference)

Values are approximate for Glassy Carbon at 25°C.

| Parameter | Value (vs Fc/Fc | Limiting Reaction |

| Cathodic Limit ( | -2.2 V | Reduction of Imidazolium ring |

| Anodic Limit ( | +1.1 V | Oxidation of Dicyanamide anion |

| Total Window ( | 3.3 V |

Artifact Identification

-

Hysteresis (Looping): If the reverse scan crosses the forward scan (trace crossing), it indicates the formation of a conductive product or electrode fouling (common with DCA polymerization).

-

Pre-peaks: Small peaks before the main decomposition limit usually indicate water (cathodic side) or halide impurities (anodic side, e.g.,

oxidation if synthesized from [EMIM]Cl).

References

-

Electrochemical Windows of Ionic Liquids: Armand, M., Endres, F., MacFarlane, D. R., Ohno, H., & Scrosati, B. (2009). Ionic-liquid materials for the electrochemical challenges of the future. Nature Materials, 8(8), 621–629.

-

Dicyanamide Anion Stability: MacFarlane, D. R., Golding, J., Forsyth, S., Forsyth, M., & Deacon, G. B. (2001). Low viscosity ionic liquids based on organic salts of the dicyanamide anion. Chemical Communications, (16), 1430-1431.

-

Effect of Water on ESW: O'Mahony, A. M., Silvester, D. S., Aldous, L., Hardacre, C., & Compton, R. G. (2008).[3] Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data, 53(12), 2884–2891.[3]

-

Reference Electrode Standardization: Torriero, A. A. J. (2014).[1] Reference Electrodes in Ionic Liquids. Electrochemical Aspects of Ionic Liquids, 139–158.

Sources

1-Ethyl-3-methylimidazolium Dicyanamide [EMIM][DCA]: A Versatile Solvent for Modern Chemical Synthesis

Foreword

In the continuous pursuit of greener, more efficient, and innovative chemical processes, ionic liquids (ILs) have emerged as a compelling class of solvents. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, offer significant advantages over traditional volatile organic compounds. Among the vast array of available ionic liquids, 1-Ethyl-3-methylimidazolium dicyanamide, hereafter referred to as [EMIM][DCA], has garnered considerable attention. Its low viscosity, moderate polarity, and the coordinating nature of the dicyanamide anion make it a particularly versatile medium for a wide range of chemical transformations. This guide provides an in-depth exploration of [EMIM][DCA] as a solvent for reactions, offering detailed application notes, experimental protocols, and practical insights for researchers, scientists, and drug development professionals. Our focus is to not only present methodologies but to also elucidate the underlying principles that govern the use of this remarkable ionic liquid, thereby empowering scientists to harness its full potential in their research endeavors.

Understanding [EMIM][DCA]: Physicochemical Properties and Their Implications

A thorough understanding of the physical and chemical properties of a solvent is paramount to its effective application. [EMIM][DCA] possesses a unique combination of characteristics that make it an attractive choice for various reaction types.

Table 1: Key Physicochemical Properties of [EMIM][DCA]

| Property | Value | Significance in Reactions |

| Molecular Formula | C₈H₁₁N₅[1] | - |

| Molecular Weight | 177.21 g/mol [1] | - |

| Melting Point | -21 °C[2] | Wide liquid range, allowing for reactions at sub-ambient temperatures. |

| Density (at 25 °C) | ~1.10 g/cm³[2] | Facilitates phase separation with less dense organic solvents for product extraction. |

| Viscosity (at 25 °C) | ~16.8 cP[2] | Relatively low viscosity for an ionic liquid, which improves mass transfer and reaction rates. |

| Conductivity (at 25 °C) | ~25.3 mS/cm[2] | High ionic conductivity, making it suitable for electrochemical applications. |

| Polarity | Polar, aprotic[3] | Capable of dissolving a wide range of polar and nonpolar organic and inorganic compounds. |